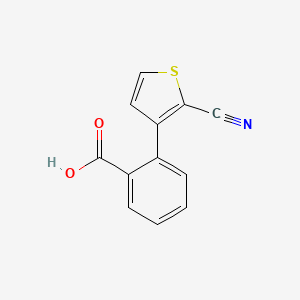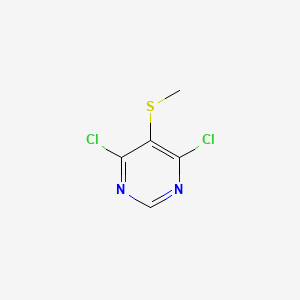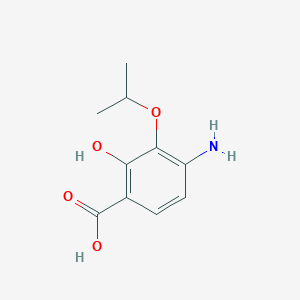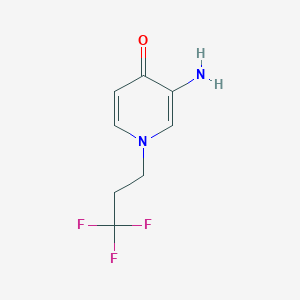
2-(5-Cyanothiophen-4-YL)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyanothiophen-4-YL)benzoic acid is an organic compound with the molecular formula C12H7NO2S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-cyanothiophen-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 5-cyanothiophene-2-boronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(5-Cyanothiophen-4-YL)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyanothiophen-4-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(5-Cyanothiophen-4-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mecanismo De Acción
The mechanism of action of 2-(5-Cyanothiophen-4-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Cyanothiophen-2-yl)benzoic acid
- 4-(5-Aminosulfonylthiophen-2-yl)benzoic acid
- 4-(5-Methylpyridin-2-yl)benzoic acid
Uniqueness
2-(5-Cyanothiophen-4-YL)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H7NO2S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
2-(2-cyanothiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO2S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-6H,(H,14,15) |
Clave InChI |
DGJXKRTXLSURKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(SC=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)


![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)

![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)

![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)




